Zanubrutinib - 1691249-45-2

Zanubrutinib

Catalog Number: EVT-286897
CAS Number: 1691249-45-2
Molecular Formula: C27H29N5O3
Molecular Weight: 471.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Zanubrutinib is a next-generation, irreversible inhibitor of Bruton's tyrosine kinase (BTK) that is being investigated as a treatment for various B-cell malignancies. [] It was designed by BeiGene to maximize BTK occupancy and minimize off-target inhibition of TEC- and EGFR-family kinases, potentially improving tolerability over first-generation BTK inhibitors such as ibrutinib. [, , , , ] Zanubrutinib has demonstrated complete and sustained BTK occupancy in both peripheral blood mononuclear cells and lymph nodes. [, , ]

Mechanism of Action

Zanubrutinib exerts its therapeutic effect by selectively and irreversibly inhibiting BTK. [, , ] BTK plays a crucial role in B-cell receptor signaling, which mediates B-cell proliferation, migration, and adhesion. [, , , ] By inhibiting BTK, zanubrutinib disrupts these signaling pathways, leading to the inhibition of B-cell proliferation and survival. [, , ]

In Waldenström macroglobulinemia (WM), BTK interacts with mutated MYD88, a Toll-like receptor signaling protein, leading to an adaptive immune response with IgM formation. [] Zanubrutinib inhibits this interaction, reducing MYD88-BTK complex formation and subsequently downregulating NF-κB, resulting in apoptosis of WM cells. []

Hematologic Malignancies

  • Chronic Lymphocytic Leukemia (CLL)/Small Lymphocytic Lymphoma (SLL): In the phase 3 ALPINE trial, zanubrutinib showed superior progression-free survival (PFS) and a better safety profile compared to ibrutinib in patients with relapsed/refractory CLL/SLL. [, , , ] The SEQUOIA study demonstrated improved PFS with zanubrutinib compared to bendamustine-rituximab in treatment-naïve CLL/SLL. [, , ]
  • Waldenström Macroglobulinemia (WM): The ASPEN trial demonstrated that zanubrutinib was non-inferior to ibrutinib in efficacy and had a more favorable safety profile, particularly regarding cardiovascular events, in patients with WM. [, , , , ]
  • Mantle Cell Lymphoma (MCL): Zanubrutinib has shown high response rates and durable remissions in patients with relapsed/refractory MCL. [, , ]
  • Marginal Zone Lymphoma (MZL): In a phase 2 study, zanubrutinib demonstrated encouraging responses in patients with relapsed/refractory MZL. []
  • Diffuse Large B-Cell Lymphoma (DLBCL): Preliminary results suggest that zanubrutinib-containing regimens are effective in DLBCL, particularly in cases with central nervous system involvement. []
  • Follicular Lymphoma (FL): Early data from a phase 1b study indicated promising response rates with zanubrutinib combined with obinutuzumab in patients with relapsed/refractory FL. []

Real-World Evidence

Real-world studies have provided further support for the efficacy and safety of zanubrutinib in various B-cell malignancies. [, , , , , ] These studies have consistently demonstrated that zanubrutinib is well tolerated and associated with durable responses in a variety of clinical settings.

Future Directions
  • Combination Therapies: Research is underway to explore the efficacy and safety of zanubrutinib in combination with other agents, such as obinutuzumab, venetoclax, and other targeted therapies. [, , ] This approach aims to further improve treatment outcomes and potentially overcome resistance mechanisms.
  • Time-Limited Therapy: The potential for time-limited therapy with zanubrutinib, particularly in combination with rituximab, is being investigated. [] This approach aims to minimize long-term BTKi exposure while maintaining durable remissions.
  • Biomarker Research: Ongoing research is focused on identifying biomarkers that can predict response to zanubrutinib and guide treatment decisions. [, ] This includes investigating the role of del(17p), TP53 mutation, CXCR4 mutation, and other genetic and molecular markers.
  • Expanding Indications: Clinical trials are exploring the efficacy of zanubrutinib in other B-cell malignancies, such as multiple myeloma and various subtypes of lymphoma. []

Ibrutinib

  • Compound Description: Ibrutinib is a first-generation Bruton's tyrosine kinase (BTK) inhibitor. It is a covalent inhibitor, meaning it forms a permanent bond with the BTK enzyme, irreversibly blocking its activity. Ibrutinib is approved for the treatment of several B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström macroglobulinemia (WM) [, , , , , , , , , , , , , ].

Acalabrutinib

  • Compound Description: Acalabrutinib is a second-generation BTK inhibitor that, similar to zanubrutinib, was designed to have increased selectivity for BTK compared to ibrutinib [, , , ]. Acalabrutinib is approved for the treatment of CLL, MCL, and chronic graft-versus-host disease [, ].
  • Relevance: Both acalabrutinib and zanubrutinib are considered more selective BTK inhibitors than ibrutinib, aiming to reduce off-target effects. Some studies suggest that zanubrutinib may offer improved tolerability and efficacy for patients who experience intolerable adverse events with acalabrutinib []. Clinical data suggests patients intolerant to acalabrutinib can be switched to zanubrutinib and experience clinical benefits [].

Obinutuzumab

  • Compound Description: Obinutuzumab is a glycoengineered, type II, anti-CD20 monoclonal antibody. Unlike type I anti-CD20 antibodies like rituximab, obinutuzumab induces increased direct cell death and enhanced antibody-dependent cell-mediated cytotoxicity [, ]. Obinutuzumab is approved for the treatment of CLL and follicular lymphoma [].
  • Relevance: While obinutuzumab targets CD20 on B-cells and zanubrutinib targets BTK within B-cells, they work through distinct mechanisms. Combining these agents shows promise in treating certain B-cell malignancies. Clinical trials are investigating the efficacy and safety of combining zanubrutinib with obinutuzumab in various B-cell malignancies [, ].

Venetoclax

  • Compound Description: Venetoclax is a BCL-2 inhibitor that induces apoptosis (programmed cell death) in B-cells by selectively blocking the BCL-2 protein []. It is approved for treating CLL, acute myeloid leukemia, and small lymphocytic lymphoma [].
  • Relevance: Although structurally unrelated to zanubrutinib, venetoclax offers another mechanism for targeting B-cell malignancies. Clinical trials are underway to investigate combining zanubrutinib with venetoclax and other agents for improved treatment outcomes [].

Bendamustine

  • Compound Description: Bendamustine is an alkylating agent that interferes with DNA replication and repair in rapidly dividing cells, such as cancer cells []. It is often combined with rituximab (BR) for treating CLL [].
  • Relevance: While structurally distinct from zanubrutinib, bendamustine-rituximab (BR) represents a standard chemotherapy regimen for CLL. The SEQUOIA study demonstrated the superior efficacy of frontline zanubrutinib compared to BR in previously untreated CLL patients [, ].

Rituximab

  • Compound Description: Rituximab is a chimeric monoclonal antibody targeting the CD20 protein found on the surface of B-cells [, , ]. It works by triggering the immune system to attack and destroy cells expressing CD20, leading to B-cell depletion [, , ]. Rituximab is used in the treatment of various B-cell lymphomas, including follicular lymphoma and diffuse large B-cell lymphoma [, , ].
  • Relevance: Similar to obinutuzumab, rituximab targets CD20 but with a different mechanism compared to zanubrutinib's BTK inhibition. Clinical studies are exploring the use of zanubrutinib in combination with rituximab for improved treatment outcomes in specific B-cell malignancies [, ].

Orelabrutinib

  • Compound Description: Orelabrutinib is another next-generation BTK inhibitor primarily used in China for treating relapsed/refractory MCL [].
  • Relevance: Like zanubrutinib, orelabrutinib represents a newer BTK inhibitor. An indirect comparison study suggests that zanubrutinib may demonstrate superior progression-free survival compared to orelabrutinib in R/R MCL patients [].

Properties

CAS Number

1691249-45-2

Product Name

Zanubrutinib

IUPAC Name

(7S)-2-(4-phenoxyphenyl)-7-(1-prop-2-enoylpiperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide

Molecular Formula

C27H29N5O3

Molecular Weight

471.5 g/mol

InChI

InChI=1S/C27H29N5O3/c1-2-23(33)31-16-13-18(14-17-31)22-12-15-29-27-24(26(28)34)25(30-32(22)27)19-8-10-21(11-9-19)35-20-6-4-3-5-7-20/h2-11,18,22,29H,1,12-17H2,(H2,28,34)/t22-/m0/s1

InChI Key

RNOAOAWBMHREKO-QFIPXVFZSA-N

SMILES

C=CC(=O)N1CCC(CC1)C2CCNC3=C(C(=NN23)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=O)N

Solubility

Soluble in DMSO

Synonyms

BGB-3111; BGB 3111; BGB3111; Zanubrutinib; Brukinsa.

Canonical SMILES

C=CC(=O)N1CCC(CC1)C2CCNC3=C(C(=NN23)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=O)N

Isomeric SMILES

C=CC(=O)N1CCC(CC1)[C@@H]2CCNC3=C(C(=NN23)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.